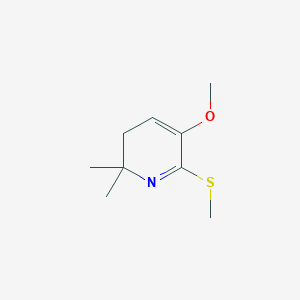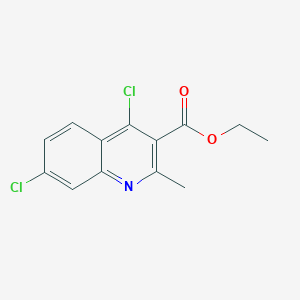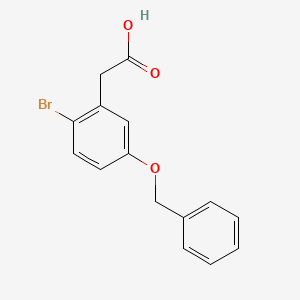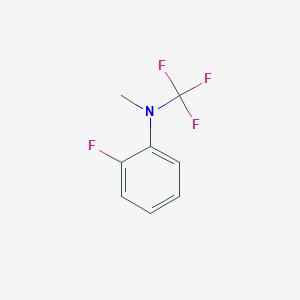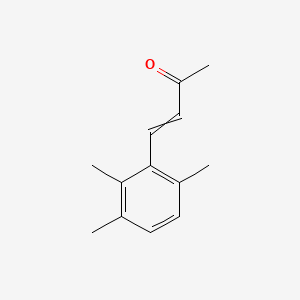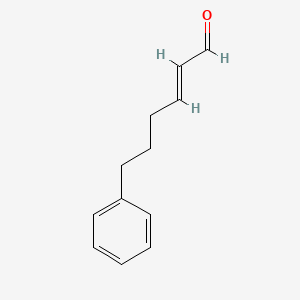
2-Hexenal, 6-phenyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-Phenyl-2-hexenal is an organic compound characterized by its distinct structure, which includes a phenyl group attached to a hexenal chain. This compound is known for its aromatic properties and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Phenyl-2-hexenal typically involves the aldol condensation of benzaldehyde with hexanal. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In industrial settings, the production of (E)-6-Phenyl-2-hexenal may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial to achieving efficient production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
(E)-6-Phenyl-2-hexenal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert (E)-6-Phenyl-2-hexenal into alcohols.
Substitution: The phenyl group in (E)-6-Phenyl-2-hexenal can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of phenylhexanoic acid or phenylhexanal.
Reduction: Formation of 6-phenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of (E)-6-Phenyl-2-hexenal.
Scientific Research Applications
(E)-6-Phenyl-2-hexenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of (E)-6-Phenyl-2-hexenal involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the modulation of oxidative stress and the inhibition of microbial growth through its reactive aldehyde group.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar in structure but with a different position of the double bond.
Benzaldehyde: Lacks the hexenal chain but shares the phenyl group.
Hexanal: Similar chain length but lacks the phenyl group.
Uniqueness
(E)-6-Phenyl-2-hexenal is unique due to its combination of a phenyl group and a hexenal chain, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-6-phenylhex-2-enal |
InChI |
InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h2-3,5-7,9-11H,1,4,8H2/b7-2+ |
InChI Key |
JDOAIIWUMRRAQV-FARCUNLSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


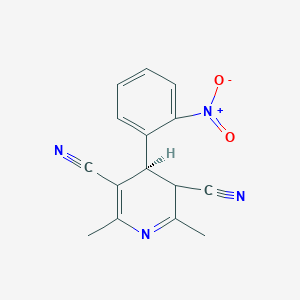
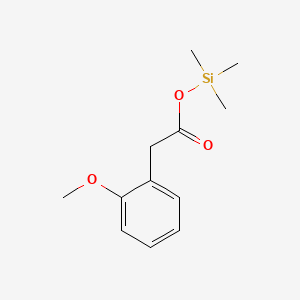
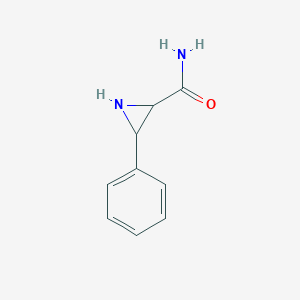

![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
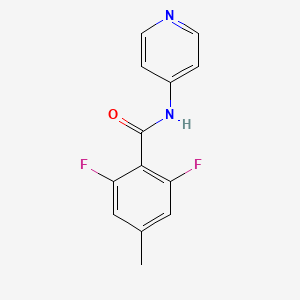
![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
